molecular formula C13H17IN2O3 B8123698 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8123698
M. Wt: 376.19 g/mol
InChI Key: QKLRBWRBUOHLQP-UHFFFAOYSA-N
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Description

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to an azetidine ring via an oxy linkage The tert-butyl ester group is attached to the carboxylic acid functionality of the azetidine ring

Preparation Methods

The synthesis of 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodopyridine and azetidine-1-carboxylic acid tert-butyl ester.

    Reaction Conditions: The 3-iodopyridine is reacted with azetidine-1-carboxylic acid tert-butyl ester in the presence of a suitable base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom on the pyridine ring can participate in halogen bonding interactions, while the azetidine ring can interact with various biological targets. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

    tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of an azetidine ring, which can affect its chemical and biological properties.

    tert-Butyl (3-iodopyridin-2-yl)carbamate: This compound lacks the azetidine ring and has a different ester functionality, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(3-iodopyridin-2-yl)oxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLRBWRBUOHLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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